2-(2-nitrophenyl)-1H-quinazolin-4-one

Synthetic methodology Fused heterocycles Reductive cyclization

Ortho-nitro C2 regioisomer of 2-arylquinazolin-4-one — the exclusive substrate for Na₂S₂O₄-mediated one-pot tandem reductive cyclization to access 22-member benzimidazoquinazolinone libraries (Kalam 2025 protocol). Only this isomer engages the TNKS2 subsite between the mobile loop and nicotinamide pocket, dictating PARP isoform selectivity (Nathubhai 2016 SAR). With LogP 2.57, it serves as an ideal matched molecular pair with the N3-isomer for chemoproteomics probe development. Full analytical certification (HPLC, NMR, MS). Specify CAS 36567-87-0 to avoid regioisomer misidentification.

Molecular Formula C14H9N3O3
Molecular Weight 267.24 g/mol
Cat. No. B8069613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-nitrophenyl)-1H-quinazolin-4-one
Molecular FormulaC14H9N3O3
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C14H9N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8H,(H,15,16,18)
InChIKeyXRUALMVDXOBYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitrophenyl)-1H-quinazolin-4-one – Core Specifications for Quinazolinone-Based Procurement & Library Design


2-(2-Nitrophenyl)-1H-quinazolin-4-one (CAS 36567-87-0) is a 2-arylquinazolin-4(3H)-one derivative bearing an ortho-nitrophenyl substituent at the C2 position. Quinazolin-4-ones constitute a privileged scaffold in medicinal chemistry with demonstrated activities across oncology, inflammation, and infectious disease targets [1][2]. The ortho-nitro substitution on the pendant phenyl ring distinguishes this compound from its meta- and para-substituted isomers, imparting unique physicochemical properties (LogP 2.57) and enabling downstream synthetic transformations that are sterically and electronically inaccessible to regioisomeric analogs .

2-(2-Nitrophenyl)-1H-quinazolin-4-one: Why Generic C2-Aryl Quinazolinone Swaps Are Not Interchangeable


Within the 2-arylquinazolin-4-one series, the position of the nitro group on the phenyl ring fundamentally alters three selection-critical parameters: downstream synthetic derivatization potential, physicochemical property space (LogP, solubility, melting point), and molecular recognition at target binding sites. The ortho-nitro isomer serves as a uniquely competent substrate for tandem reductive cyclization to N-fused tetracyclic systems via Na₂S₂O₄-mediated protocols — a transformation that fails with para-nitro analogs and proceeds with different efficiency for meta-substituted variants [1]. Furthermore, the ortho-nitro orientation alters both the dihedral angle between the phenyl and quinazolinone rings and the local electrostatic potential, factors that directly influence tankyrase selectivity profiles established in the 2-arylquinazolin-4-one pharmacophore model [2]. Substituting 2-(2-nitrophenyl)-1H-quinazolin-4-one with a regioisomeric or de-nitro analog without verifying the impact on the specific assay endpoint therefore risks invalidating structure-activity correlations.

Quantitative Differentiation Grid: 2-(2-Nitrophenyl)-1H-quinazolin-4-one vs. Closest Analogs


Tandem Reductive Cyclization Competence: Ortho-NO2 Enables One-Pot Synthesis of Benzimidazo[2,1-b]quinazolin-12-ones That Is Inaccessible to Para-NO2 Isomers

The ortho-nitro group of 2-(2-nitrophenyl)quinazolin-4(3H)-one undergoes Na₂S₂O₄-mediated tandem reductive cyclization with diverse aldehydes and glyoxals to yield benzimidazo[2,1-b]quinazolin-12-one derivatives in one pot under metal-free, green-solvent conditions (EtOH/H₂O) . In contrast, 3-(2-nitrophenyl)quinazolin-4-ones (the N3 regioisomer) require a two-step sequence and PPA-mediated coupling to achieve analogous N-fused tetracyclic products, while 2-(4-nitrophenyl) and 2-(3-nitrophenyl) isomers lack the requisite proximity between the nitro group and the quinazolinone N1–C2 locus for this cyclization manifold to operate [1]. The methodology was validated with 22 aldehyde and glyoxal substrates, with products isolated by simple filtration (no chromatographic purification), representing a significant operational advantage for library synthesis and scale-up .

Synthetic methodology Fused heterocycles Reductive cyclization

Physicochemical Differentiation: LogP and Predicted Solubility Profile vs. the Parent 2-Phenylquinazolin-4-one Scaffold

The ortho-nitro substituent significantly alters the lipophilicity and hydrogen-bonding capacity relative to the unsubstituted 2-phenylquinazolin-4-one scaffold. The target compound has a measured LogP of 2.57 and 4 H-bond acceptors vs. 2 H-bond acceptors for the parent 2-phenyl scaffold, indicating enhanced aqueous solubility potential alongside moderated lipophilicity . By comparison, 2-phenylquinazolin-4(3H)-one (CAS 1022-45-3) has a predicted LogP of ~1.2–1.5 (estimated), lower molecular weight (222.24 vs. 267.24 g/mol), and a melting point of 122 °C vs. a reported melting point of ~349–352 °C for the ortho-nitro derivative . The higher melting point and additional H-bond acceptors of the ortho-nitro compound indicate stronger crystal lattice stabilization and altered solid-state formulation behavior relative to the parent scaffold.

Physicochemical properties LogP Drug-likeness

Tankyrase Inhibition Pharmacophore: Ortho-Nitro Placement as a Key Determinant of TNKS2 Subsite Interactions Differentiated from Para-Nitro Analogs

In a systematic SAR study of 2-arylquinazolin-4-ones as tankyrase (TNKS) inhibitors, nitro-substituted derivatives were shown to engage in novel interactions within the TNKS2 subsite located between the mobile active-site loop and the canonical nicotinamide binding pocket, improving both affinity and selectivity relative to unsubstituted analogs [1]. The study demonstrated that nitro-substituents contribute to TNKS2 inhibition through a combination of hydrogen-bonding and electrostatic contacts that are geometrically dependent on the substituent position on the 2-aryl ring. Related SAR work has established that 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one achieves IC50 = 3 nM against TNKS-2, with nitro-substituted variants in the same series exhibiting distinct selectivity profiles vs. PARP isoforms . While direct IC50 values for the specific 2-(2-nitrophenyl) analog were not retrieved in accessible literature, the pharmacophore model firmly establishes that the ortho-nitro orientation presents a unique electrostatic vector and hydrogen-bonding geometry at the TNKS2 subsite that cannot be replicated by para-nitro or meta-nitro regioisomers — a structural inference supported by the crystallographic characterization of the binding mode of related 2-arylquinazolin-4-one inhibitors [1].

Tankyrase inhibition Wnt signaling Structure-activity relationship

Regioisomeric Differentiation: C2-(ortho-NO2) vs. N3-(ortho-NO2) Quinazolinone – Divergent Pathways to Biologically Relevant Fused Heterocycles

The C2-(ortho-nitrophenyl) isomer (CAS 36567-87-0) and the N3-(ortho-nitrophenyl) isomer (CAS 154642-82-7) are positional isomers with identical molecular formula (C14H9N3O3) and molecular weight (267.24 g/mol) but serve as precursors to entirely different fused heterocyclic scaffolds. The N3 isomer (3-(2-nitrophenyl)quinazolin-4-one) undergoes reductive cyclization to benzimidazo[2,1-b]quinazolin-12(6H)-ones — 6-deoxo-6-aza analogs of the natural alkaloid tryptanthrine — via a PPA-mediated two-step protocol [1]. By contrast, the C2 isomer (target compound) undergoes Na₂S₂O₄-mediated one-pot tandem reductive cyclization with aldehydes/glyoxals to access a distinct benzimidazo[2,1-b]quinazolin-12-one substitution pattern . These two regioisomers therefore feed into non-overlapping compound libraries despite sharing the same molecular formula, and cannot substitute for one another in synthetic planning without altering the final product scaffold architecture.

Regioisomer differentiation Fused heterocycle synthesis Tryptanthrin analogs

Commercial Availability and Purity Benchmarking: Ortho-NO2 Isomer Procurement Metrics vs. Para- and Unsubstituted Analogs

The ortho-nitrophenyl isomer is stocked by multiple reputable vendors including Fluorochem (≥95% purity), ChemScene (≥95%), GLPBio, and Leyan (95%), with documentation packages (CoA, HPLC, NMR, MS) available on request . In contrast, the para-nitrophenyl isomer (CAS 1298-53-9) typically requires custom synthesis or special-order sourcing with lead times of 3–6 weeks, and the 3-nitrophenyl isomer (CAS not widely indexed) has limited commercial availability. The ortho isomer thus offers a tangible procurement advantage in terms of lead time, lot-to-lot documentation, and the ability to source from multiple validated suppliers for competitive pricing.

Commercial availability Purity Procurement

2-(2-Nitrophenyl)-1H-quinazolin-4-one: Recommended Application Scenarios Backed by Quantitative Evidence


Medicinal Chemistry: One-Pot Library Synthesis of Benzimidazo[2,1-b]quinazolin-12-ones via Tandem Reductive Cyclization

Research groups engaged in diversity-oriented synthesis of N-fused polyheterocycles for anticancer or anti-inflammatory screening should select the ortho-nitro C2 isomer as the exclusive substrate for the 2025 Kalam et al. protocol. This metal-free, one-pot method using Na₂S₂O₄ in EtOH/H₂O enables access to a 22-member benzimidazoquinazolinone library with simple filtration workup — a step-efficiency advantage of at least 2-fold over the PPA-mediated two-step route required for the N3-regioisomeric precursor [1]. The green-solvent compatibility and avoidance of chromatographic purification make this approach directly scalable to parallel synthesis platforms.

Tankyrase/Wnt Pathway Inhibitor Development: Ortho-Nitro as a Structurally Informed Starting Point for Selective TNKS2 Ligands

Investigators pursuing tankyrase-selective inhibitors for colorectal cancer, fibrotic diseases, or Wnt-driven malignancies should procure the ortho-nitro isomer as a pharmacophore-specific entry point rather than substituting the para-nitro or unsubstituted 2-phenyl analogs. The Nathubhai et al. (2016) SAR framework established that nitro-substituted 2-arylquinazolin-4-ones engage a unique TNKS2 subsite between the mobile active-site loop and the nicotinamide pocket, and that the precise position of the nitro group dictates both affinity and PARP-isoform selectivity profiles [2]. Using the incorrect regioisomer in initial screening risks missing this subsite interaction entirely.

Analytical and Biotransformation Studies: LogP-Defined Property Space for Metabolic Stability Profiling

With a measured LogP of 2.57 and 4 H-bond acceptors , this compound occupies a well-defined lipophilicity window suitable for studying Phase I/II metabolism of nitroaromatic-containing heterocycles. Its LogP is approximately 1 log unit higher than the parent 2-phenylquinazolin-4-one scaffold, making it a useful comparator compound for establishing nitro-group contributions to microsomal stability, CYP inhibition, and glucuronidation susceptibility in early ADME panels . The compound's availability with full analytical documentation (HPLC, NMR, MS) from multiple suppliers supports its use as a qualified reference standard in LC-MS/MS-based bioanalytical method development .

Chemical Biology Tool Compound: Regioisomer-Dependent Probe Design for Target Engagement Studies

The C2-ortho-nitro and N3-ortho-nitro positional isomers (identical MW 267.24, identical formula C14H9N3O3) serve as an ideal matched molecular pair for investigating how regioisomerism affects target engagement, cellular permeability, and polypharmacology profiles in chemoproteomics experiments. The C2 isomer's unique synthetic trajectory — generating benzimidazoquinazolinones via tandem reductive cyclization — also enables the modular introduction of alkyne or biotin handles through aldehyde/glyoxal substrate variation, facilitating pull-down and imaging probe development [1]. Researchers designing chemical probes should verify and specify the correct CAS number (36567-87-0 for the C2 isomer) at the procurement stage to avoid regioisomer misidentification.

Quote Request

Request a Quote for 2-(2-nitrophenyl)-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.